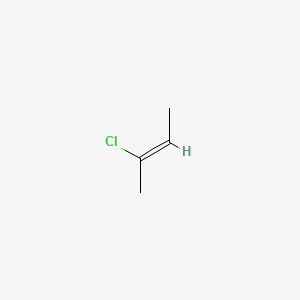

(Z)-2-Chloro-2-butene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

Numéro CAS |

2211-69-0 |

|---|---|

Formule moléculaire |

C4H7Cl |

Poids moléculaire |

90.55 g/mol |

Nom IUPAC |

(E)-2-chlorobut-2-ene |

InChI |

InChI=1S/C4H7Cl/c1-3-4(2)5/h3H,1-2H3/b4-3+ |

Clé InChI |

DSDHFHLZEFQSFM-ONEGZZNKSA-N |

SMILES |

CC=C(C)Cl |

SMILES isomérique |

C/C=C(\C)/Cl |

SMILES canonique |

CC=C(C)Cl |

Autres numéros CAS |

4461-41-0 |

Pictogrammes |

Flammable; Irritant |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to (Z)-2-Chloro-2-butene: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of (Z)-2-chloro-2-butene. It is intended to serve as a detailed resource for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document includes a thorough examination of the compound's physical and spectroscopic properties, detailed experimental protocols for its synthesis and key reactions, and visualizations of reaction mechanisms and workflows to facilitate a deeper understanding of its chemical behavior.

Introduction

This compound is a halogenated alkene that serves as a versatile intermediate in organic synthesis. Its structure, featuring a cis-configured double bond with a chlorine substituent, imparts unique reactivity, making it a valuable building block for the synthesis of more complex molecules. The presence of both a reactive double bond and a vinylic chloride allows for a range of chemical transformations, including electrophilic additions and nucleophilic substitutions. Understanding the chemical properties and reactivity of this compound is crucial for its effective utilization in synthetic chemistry and drug discovery.

Chemical Structure and Identification

The structure of this compound is characterized by a four-carbon chain with a double bond between the second and third carbon atoms. The "Z" configuration indicates that the higher priority substituents on each carbon of the double bond (a methyl group and a chlorine atom on one carbon, and a methyl group and a hydrogen atom on the other) are on the same side of the double bond.

Chemical Structure:

Identifiers:

-

IUPAC Name: (2Z)-2-chlorobut-2-ene

-

CAS Number: 2211-69-0[1]

-

Molecular Formula: C₄H₇Cl[2]

-

Molecular Weight: 90.55 g/mol [2]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Appearance | Colorless to yellow clear liquid | |

| Boiling Point | 66.8 °C | [3][4] |

| Melting Point | -105.8 °C | [3][4] |

| Density | 0.91 g/cm³ | [3][4] |

| Refractive Index | 1.4170 - 1.4210 | [3][4] |

| Flash Point | -19 °C | [3] |

| Purity | >97.0% (GC) |

Spectroscopic Data

Spectroscopic analysis is essential for the characterization and identification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the stereochemistry of this compound.

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the two methyl groups and the vinylic proton. The chemical shifts and coupling constants are crucial for confirming the Z-configuration.

| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |

| CH₃ (next to Cl) | ~2.1 | Doublet | ~1.5 Hz |

| CH₃ (vinylic) | ~1.7 | Doublet | ~7.0 Hz |

| Vinylic H | ~5.6 | Quartet | ~7.0 Hz |

¹³C NMR: The carbon NMR spectrum will show distinct signals for the four carbon atoms in the molecule.

| Carbon Assignment | Chemical Shift (ppm) |

| C=C-Cl | ~125 |

| C=C-H | ~120 |

| CH₃ (next to Cl) | ~20 |

| CH₃ (vinylic) | ~15 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands that correspond to its functional groups.

| Wavenumber (cm⁻¹) | Bond Vibration | Intensity |

| ~3040 | =C-H stretch | Medium |

| ~2920, ~2860 | C-H stretch (sp³) | Strong |

| ~1660 | C=C stretch | Medium |

| ~800 | =C-H bend (out-of-plane) | Strong |

| ~700 | C-Cl stretch | Strong |

Mass Spectrometry (MS)

The mass spectrum of this compound will show a molecular ion peak and characteristic fragmentation patterns. A key feature is the presence of an M+2 peak with an intensity of approximately one-third of the molecular ion peak, which is indicative of the presence of a single chlorine atom (due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes).[5]

-

Molecular Ion (M⁺): m/z = 90

-

M+2 Peak: m/z = 92

-

Base Peak: m/z = 55 ([M-Cl]⁺)

-

Other Fragments: m/z = 39, 41

Reactivity and Synthetic Applications

This compound is a bifunctional molecule, with reactivity centered at the carbon-carbon double bond and the vinylic carbon-chlorine bond.[2]

Electrophilic Addition Reactions

The double bond in this compound readily undergoes electrophilic addition reactions. The regioselectivity of these reactions is governed by the stability of the resulting carbocation intermediate.

The addition of hydrogen halides, such as HBr, proceeds via a carbocation intermediate. The reaction follows Markovnikov's rule, where the hydrogen atom adds to the carbon with more hydrogen atoms, and the halide adds to the more substituted carbon, leading to the formation of a more stable carbocation.

Figure 1: Electrophilic addition of HBr to this compound.

Nucleophilic Substitution Reactions

The vinylic chlorine in this compound is generally less reactive towards nucleophilic substitution than an alkyl chloride due to the increased strength of the C-Cl bond. However, under forcing conditions or with specific catalysts, substitution can occur. These reactions can proceed through various mechanisms, including addition-elimination or via an organometallic intermediate.

Figure 2: Generalized workflow for nucleophilic substitution.

Experimental Protocols

Synthesis of this compound

A common method for the stereoselective synthesis of this compound involves the dehydrohalogenation of a suitable dichlorobutane precursor.

Materials:

-

(2R,3S)-2,3-Dichlorobutane (meso)

-

Potassium tert-butoxide (t-BuOK)

-

tert-Butanol (t-BuOH)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (2R,3S)-2,3-dichlorobutane in tert-butanol.

-

Add potassium tert-butoxide to the solution at room temperature.

-

Heat the reaction mixture to reflux and monitor the progress by gas chromatography (GC).

-

After the reaction is complete, cool the mixture to room temperature and add diethyl ether.

-

Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by fractional distillation to obtain pure this compound.

Electrophilic Addition of Hydrobromic Acid

This protocol describes the addition of HBr to this compound.

Materials:

-

This compound

-

48% Hydrobromic acid (HBr)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve this compound in dichloromethane in a round-bottom flask cooled in an ice bath.

-

Slowly add 48% hydrobromic acid to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring by thin-layer chromatography (TLC).

-

Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product, 2-bromo-2-chlorobutane, can be purified by distillation if necessary.

Safety and Handling

This compound is a flammable and irritating compound.[2] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Store in a cool, dry, and well-ventilated area away from heat and ignition sources.

Conclusion

This compound is a valuable synthetic intermediate with well-defined chemical and physical properties. Its reactivity, characterized by the interplay of its double bond and vinylic chloride, allows for a variety of transformations, making it a useful tool in the synthesis of complex organic molecules. The detailed information and protocols provided in this guide are intended to support researchers in the safe and effective use of this compound in their synthetic endeavors.

References

Stereoselective Synthesis of (Z)-2-chloro-2-butene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the stereoselective synthesis of (Z)-2-chloro-2-butene, a versatile chemical intermediate. The primary focus is on a robust and stereocontrolled methodology commencing with the chlorination of cis-2-butene to form racemic-2,3-dichlorobutane, followed by a stereospecific dehydrochlorination to yield the target (Z)-alkene. This guide provides detailed experimental protocols, quantitative data, and mechanistic insights to facilitate its application in research and development.

Overview of the Synthetic Strategy

The stereoselective synthesis of this compound is most effectively achieved through a two-step sequence involving the anti-addition of chlorine to cis-2-butene, followed by an E2-mediated anti-elimination of hydrogen chloride. The stereochemistry at each step is critical for ensuring a high isomeric purity of the final product.

Logical Workflow of the Synthesis:

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of racemic-2,3-Dichlorobutane from cis-2-Butene

This protocol describes the electrophilic addition of chlorine to cis-2-butene, which proceeds via a chloronium ion intermediate to yield the racemic mixture of (2R,3R)- and (2S,3S)-2,3-dichlorobutane.[1]

Materials:

-

cis-2-Butene (liquefied gas)

-

Chlorine gas

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Three-necked round-bottom flask equipped with a gas inlet tube, a dry ice/acetone condenser, and a magnetic stirrer

Procedure:

-

Set up the reaction apparatus in a well-ventilated fume hood. Ensure all glassware is dry.

-

Cool the three-necked flask in an ice bath.

-

Condense approximately 10 mL of cis-2-butene into the flask.

-

Add 50 mL of anhydrous dichloromethane to the flask.

-

Slowly bubble chlorine gas through the stirred solution. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.

-

Monitor the reaction by observing the disappearance of the yellow-green color of chlorine.

-

Once the reaction is complete (as indicated by the persistence of the chlorine color), stop the chlorine gas flow and bubble nitrogen gas through the solution to remove any excess chlorine.

-

Quench the reaction by slowly adding 50 mL of saturated sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer with water (2 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield racemic-2,3-dichlorobutane.

Expected Outcome: This reaction proceeds with high fidelity to produce primarily the racemic mixture of 2,3-dichlorobutane. The anti-addition mechanism dictates the formation of the (2R,3R) and (2S,3S) enantiomers from the cis-alkene.

Step 2: Dehydrochlorination of racemic-2,3-Dichlorobutane to this compound

This protocol outlines the base-induced E2 elimination of hydrogen chloride from racemic-2,3-dichlorobutane to stereoselectively form this compound. The anti-periplanar arrangement of the hydrogen and chlorine atoms in the transition state of the racemic diastereomer favors the formation of the (Z)-alkene.

Materials:

-

racemic-2,3-Dichlorobutane (from Step 1)

-

Potassium tert-butoxide (KOtBu)

-

tert-Butanol, anhydrous

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask with a reflux condenser and magnetic stirrer

Procedure:

-

In a dry round-bottom flask under a nitrogen atmosphere, dissolve racemic-2,3-dichlorobutane in anhydrous tert-butanol.

-

Add a stoichiometric equivalent of potassium tert-butoxide to the solution.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature and quench by the addition of a saturated aqueous ammonium chloride solution.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent by distillation due to the volatility of the product.

-

The crude product can be further purified by fractional distillation to obtain pure this compound.

Quantitative Data

| Reaction Step | Starting Material | Product | Typical Yield | Z:E Ratio |

| 1. Dichlorination | cis-2-Butene | racemic-2,3-Dichlorobutane | >95% | N/A |

| 2. Dehydrochlorination | racemic-2,3-Dichlorobutane | This compound | 80-90% | >95:5 |

Mechanistic Insights and Stereochemical Control

The high stereoselectivity of this synthetic route is a direct consequence of the stereochemistry of the two key reaction steps: the anti-addition in the chlorination and the anti-elimination in the dehydrochlorination.

Signaling Pathway for Stereocontrol:

Caption: Mechanistic pathway illustrating stereochemical control.

The E2 elimination reaction requires an anti-periplanar arrangement of the proton to be abstracted and the leaving group. In the case of racemic-2,3-dichlorobutane, the conformation that allows for this anti-periplanar geometry of a hydrogen atom and a chlorine atom leads directly to the formation of this compound. Conversely, a similar anti-elimination from meso-2,3-dichlorobutane would result in the formation of (E)-2-chloro-2-butene. This stereospecificity is the cornerstone of this synthetic strategy.

References

Spectroscopic Profile of (Z)-2-chloro-2-butene: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for (Z)-2-chloro-2-butene, tailored for researchers, scientists, and professionals in drug development. The document presents Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a structured format, accompanied by detailed experimental protocols and a visual representation of the analytical workflow.

Data Presentation

The following tables summarize the key spectroscopic data obtained for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 5.65 | q | 6.8 | =CH- |

| 2.11 | s | - | -C(Cl)CH₃ |

| 1.69 | d | 6.8 | =CHCH₃ |

¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| 126.3 | -C(Cl)- |

| 121.5 | =CH- |

| 23.9 | -C(Cl)CH₃ |

| 14.1 | =CHCH₃ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| 2980 - 2850 | C-H stretch (alkane) |

| 1660 | C=C stretch |

| 1440 | C-H bend (alkane) |

| 1380 | C-H bend (alkane) |

| ~800 | =C-H bend (alkene) |

| ~690 | C-Cl stretch |

Mass Spectrometry (MS)

The mass spectrum was obtained using electron ionization (EI).

| Mass-to-Charge Ratio (m/z) | Relative Intensity | Assignment |

| 90/92 | Moderate | [M]⁺ (Molecular ion) |

| 55 | High | [C₄H₇]⁺ |

| 39 | Moderate | [C₃H₃]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound was prepared by dissolving approximately 10-20 mg of the compound in about 0.6 mL of a deuterated solvent, typically chloroform-d (CDCl₃), within a 5 mm NMR tube. The solution was filtered to remove any particulate matter. ¹H and ¹³C NMR spectra were acquired on a standard NMR spectrometer operating at a field strength of, for example, 400 MHz for protons. For ¹H NMR, a sufficient number of scans were acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans were necessary due to the low natural abundance of the ¹³C isotope, and proton decoupling was employed to simplify the spectrum. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0 ppm).

Infrared (IR) Spectroscopy

The infrared spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small drop of neat this compound liquid was placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory could be used, where a drop of the liquid is placed directly onto the ATR crystal. A background spectrum of the clean, empty salt plates or ATR crystal was recorded and automatically subtracted from the sample spectrum. The spectrum was recorded over a typical range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra were acquired using a mass spectrometer equipped with an electron ionization (EI) source. A small amount of the volatile liquid sample was introduced into the instrument, often via a gas chromatograph (GC-MS) or a direct insertion probe. In the ion source, the sample molecules were bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting positively charged ions were then accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z). The detector recorded the abundance of each ion, generating the mass spectrum.

Mandatory Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: Workflow for Spectroscopic Characterization.

In-Depth Technical Guide to the Physical Properties of cis-2-Chloro-2-butene

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the key physical properties of cis-2-chloro-2-butene, also known as (Z)-2-chloro-2-butene. This halogenated alkene is a valuable compound in organic synthesis and serves as a precursor in the development of various chemical entities. A thorough understanding of its physical characteristics is essential for its effective handling, application in reaction design, and for the purification of its products. This document presents critically evaluated data, detailed experimental protocols for property determination, and a logical workflow for these characterizations.

Molecular and Physical Properties

The fundamental physical constants for cis-2-chloro-2-butene have been compiled from various sources to provide a reliable dataset for researchers.

General Properties

| Property | Value | Source |

| Molecular Formula | C₄H₇Cl | [N/A] |

| Molecular Weight | 90.55 g/mol | [N/A] |

| CAS Number | 2211-69-0 | [N/A] |

| Appearance | Colorless to yellow clear liquid | [N/A] |

Quantitative Physical Data

The following table summarizes the key quantitative physical properties of cis-2-chloro-2-butene.

| Property | Value | Unit | Source(s) |

| Melting Point | -106 to -105.8 | °C | [N/A] |

| Boiling Point | 61.5 to 72 | °C | [N/A] |

| Density (at 20°C) | 0.9067 to 0.91 | g/cm³ | [N/A] |

| Refractive Index (at 20°C) | 1.4159 to 1.4210 | [N/A] | |

| Water Solubility | Data not readily available; expected to be low. | N/A | [N/A] |

| Solubility in Organic Solvents | Expected to be soluble in common organic solvents like ethanol, diethyl ether, and acetone. | N/A | [N/A] |

Experimental Protocols

The following sections detail the methodologies for the experimental determination of the key physical properties of cis-2-chloro-2-butene, based on established standards.

Determination of Boiling Point

The boiling point of cis-2-chloro-2-butene can be accurately determined using a method adapted from the ASTM D1078 standard for the distillation range of volatile organic liquids.

Apparatus:

-

Distillation flask

-

Condenser

-

Adapter

-

Calibrated thermometer

-

Heating mantle or oil bath

-

Boiling chips

Procedure:

-

Measure a 100 mL sample of cis-2-chloro-2-butene into the distillation flask.

-

Add a few boiling chips to the flask to ensure smooth boiling.

-

Assemble the distillation apparatus, ensuring the thermometer bulb is positioned correctly, with the top of the bulb level with the bottom of the side arm of the flask.

-

Begin heating the flask at a controlled rate.

-

Record the temperature at which the first drop of distillate falls from the condenser tip as the initial boiling point.

-

Continue the distillation and record the temperature at regular intervals as the liquid distills.

-

The boiling point is typically reported as the temperature at which the liquid is actively boiling and the temperature on the thermometer is stable.

-

Correct the observed boiling point to standard pressure (760 mmHg) if necessary.

Determination of Density

The density of liquid cis-2-chloro-2-butene can be precisely measured using a Bingham pycnometer, following the principles outlined in ASTM D1217.

Apparatus:

-

Bingham pycnometer (a U-shaped glass tube with a capillary arm)

-

Constant-temperature water bath (accurate to ±0.01°C)

-

Analytical balance (accurate to ±0.1 mg)

-

Thermometer

Procedure:

-

Thoroughly clean and dry the pycnometer.

-

Determine the mass of the empty, dry pycnometer.

-

Calibrate the pycnometer by filling it with distilled water of a known density at a specific temperature (e.g., 20°C) and weighing it. This allows for the precise determination of the pycnometer's volume.

-

Empty and dry the pycnometer.

-

Fill the pycnometer with cis-2-chloro-2-butene, ensuring no air bubbles are trapped.

-

Place the filled pycnometer in the constant-temperature water bath until it reaches thermal equilibrium (typically 30 minutes).

-

Adjust the liquid level to the calibration mark on the capillary arm.

-

Remove the pycnometer from the bath, wipe it dry, and allow it to return to room temperature.

-

Weigh the filled pycnometer.

-

Calculate the density by dividing the mass of the cis-2-chloro-2-butene sample by the calibrated volume of the pycnometer.

Determination of Refractive Index

The refractive index of cis-2-chloro-2-butene, a measure of how light propagates through it, can be determined using a refractometer according to the principles of ASTM D1218.

Apparatus:

-

Abbe refractometer or a digital refractometer

-

Constant-temperature water bath connected to the refractometer prisms (to maintain a constant temperature, e.g., 20°C)

-

Light source (if using an Abbe refractometer, typically a sodium lamp)

-

Dropper or pipette

Procedure:

-

Calibrate the refractometer using a standard of known refractive index (e.g., distilled water).

-

Ensure the prisms of the refractometer are clean and dry.

-

Using a dropper, apply a few drops of cis-2-chloro-2-butene to the surface of the measuring prism.

-

Close the prisms and allow the sample to come to the desired temperature (e.g., 20°C) by circulating water from the constant-temperature bath.

-

If using an Abbe refractometer, adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs of the eyepiece.

-

Read the refractive index from the instrument's scale. If using a digital refractometer, the value will be displayed directly.

-

Clean the prisms thoroughly with a suitable solvent (e.g., ethanol or acetone) and a soft tissue after the measurement.

Determination of Solubility

A qualitative and semi-quantitative assessment of the solubility of cis-2-chloro-2-butene in various solvents can be performed as follows.

Apparatus:

-

Small test tubes

-

Graduated pipettes or micropipettes

-

Vortex mixer

Procedure:

-

Label a series of test tubes for each solvent to be tested (e.g., water, ethanol, diethyl ether, acetone, toluene).

-

Add a known volume (e.g., 1 mL) of cis-2-chloro-2-butene to each test tube.

-

To the first test tube, add the first solvent (e.g., water) in small, measured increments (e.g., 0.1 mL).

-

After each addition, vortex the test tube for 30 seconds and visually inspect for miscibility (a single clear phase) or immiscibility (two distinct layers, cloudiness).

-

Continue adding the solvent until the cis-2-chloro-2-butene is fully dissolved or until a significant volume of solvent has been added without dissolution.

-

Record the approximate volume of solvent required to dissolve the sample, or note if it is immiscible.

-

Repeat the process for each of the other solvents in the labeled test tubes.

-

Solubility can be reported qualitatively (e.g., soluble, sparingly soluble, insoluble) or semi-quantitatively (e.g., >100 mg/mL, 10-100 mg/mL, <10 mg/mL).

Visualization of Experimental Workflow

The logical progression for the characterization of the physical properties of a liquid sample like cis-2-chloro-2-butene is depicted in the following workflow diagram.

Caption: Workflow for the physical characterization of cis-2-chloro-2-butene.

(Z)-2-Chloro-2-butene molecular weight and formula.

An In-depth Technical Guide to (Z)-2-Chloro-2-butene

This technical guide provides a concise overview of the fundamental physicochemical properties of this compound, a halogenated alkene. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who may utilize this compound as a starting material or intermediate.

Physicochemical Properties

This compound, also known as cis-2-chloro-2-butene, is a chlorinated hydrocarbon. Its key quantitative properties are summarized below for easy reference.

| Property | Value |

| Molecular Formula | C4H7Cl[1][2][3][4][5] |

| Molecular Weight | 90.551 g/mol [1][2] |

| CAS Registry Number | 2211-69-0[1][2] |

| Boiling Point | 66.8 °C to 72 °C[4][6] |

| Melting Point | -105.8 °C to -106 °C[4][6] |

| Density | 0.91 g/cm³[4][6] |

| Refractive Index | 1.4170 - 1.4210[4] |

Experimental Protocols

Detailed experimental protocols for the synthesis or specific reactions of this compound are highly dependent on the context of its use (e.g., as a reactant in a larger synthetic pathway). Standard methods for the synthesis of vinyl chlorides, such as the addition of hydrogen chloride to 2-butyne or the dehydrochlorination of 2,2-dichlorobutane, can be adapted for its preparation. Characterization typically involves spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) to confirm the stereochemistry and Infrared (IR) spectroscopy, for which reference spectra are available in databases like the NIST Chemistry WebBook.[1][2]

Isomeric Relationships

The chemical structure of 2-chloro-2-butene allows for stereoisomerism. The following diagram illustrates the relationship between the (Z) and (E) isomers, which are geometric isomers, also known as cis-trans isomers.

Caption: Logical relationship between the isomers of 2-chloro-2-butene.

References

- 1. 2-Butene, 2-chloro-, (Z)- [webbook.nist.gov]

- 2. 2-Butene, 2-chloro-, (Z)- [webbook.nist.gov]

- 3. This compound | 2211-69-0 [chemicalbook.com]

- 4. (Z)-2-chlorobut-2-ene [chembk.com]

- 5. 2-Chloro-2-butene | C4H7Cl | CID 5364761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 2211-69-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to (Z)-2-chloro-2-butene

This technical guide provides comprehensive information on this compound, a versatile chemical intermediate. The content herein is intended to support research and development activities by offering detailed data on its properties, synthesis, and reactivity.

Chemical Identity and Properties

This compound, also known as cis-2-chloro-2-butene, is a chlorinated alkene with the chemical formula C₄H₇Cl.[1][2] It is recognized for its role as a reactive intermediate in organic synthesis.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 2211-69-0 | [1][2][3] |

| Molecular Formula | C₄H₇Cl | [1][2][3] |

| Molecular Weight | 90.55 g/mol | [1][2][3] |

| Appearance | Colorless to yellow clear liquid | |

| Boiling Point | 66.8 °C | [4] |

| Melting Point | -105.8 °C | [4] |

| Density | 0.91 g/cm³ | [4] |

| Refractive Index | 1.4170 - 1.4210 | [4] |

| Purity | Typically >97.0% (GC) |

Table 2: Spectroscopic Data References for this compound

| Spectrum Type | Availability | Reference |

| ¹H NMR | Spectrum available | [5] |

| Infrared (IR) | Spectrum available | [2][6] |

| Mass Spectrometry (MS) | Data available for 2-chloro-2-butene (mixture of isomers) | [7] |

Experimental Protocols

Detailed experimental procedures are crucial for the successful application of this compound in a laboratory setting. The following sections outline key protocols.

Two primary methods for the synthesis of 2-chloro-2-butene are the dehydrochlorination of 2,3-dichlorobutane and the hydrochlorination of 1-butyne.[1] The stereoselectivity towards the (Z)-isomer is a critical consideration in these processes.

Protocol 1: Dehydrochlorination of 2,3-dichlorobutane [1]

-

Catalyst Preparation: Prepare a catalyst of alumina, alumina gel, or chromia on alumina.

-

Reaction Setup: Place the catalyst in a heated reactor tube.

-

Dehydrochlorination: Pass gaseous 2,3-dichlorobutane over the catalyst at a temperature range of 125-400°C.

-

Product Collection: The product mixture, containing (Z)- and (E)-2-chloro-2-butene and other isomers, is collected by condensation after exiting the reactor.

-

Optimization: The stereoselectivity towards the (Z)-isomer can be influenced by the choice of catalyst and the precise reaction temperature.

Protocol 2: Hydrochlorination of 1-butyne [1]

-

Catalyst: Use a palladium on carbon (Pd/C) catalyst.

-

Reaction: Bubble 1-butyne gas through a solution containing the catalyst and a source of hydrogen chloride.

-

Control: Maintain the reaction temperature and pressure to optimize for the desired product. This method is noted for its good selectivity.

The primary method for isolating high-purity this compound from the reaction mixture is fractional distillation.[1]

Protocol 3: Purification by Fractional Distillation [1]

-

Apparatus: Assemble a fractional distillation apparatus with a high-efficiency distillation column.

-

Distillation: Heat the crude product mixture. The different boiling points of the (Z) and (E) isomers allow for their separation. The boiling point for a mixture of cis and trans isomers is approximately 70.6°C at 760 mmHg.[1]

-

Fraction Collection: Collect the fractions at the appropriate boiling ranges.

-

Purity Analysis: The purity of the collected fractions should be verified using gas chromatography (GC).[1]

Chemical Reactivity and Isomerization

This compound is a bifunctional molecule with both an alkene and an alkyl halide group, enabling it to participate in a variety of chemical transformations.[1]

-

Nucleophilic Substitution: The chlorine atom can be displaced by various nucleophiles.[1]

-

Addition Reactions: The double bond can undergo addition reactions.[1]

-

Isomerization: this compound can undergo thermal or catalytic isomerization to the more thermodynamically stable (E)-isomer. At 25°C, the equilibrium ratio of (Z) to (E) is about 60:40, which shifts to 30:70 at 100°C.[1] It can also undergo positional isomerization to 2-chloro-1-butene.[1]

-

Elimination Reactions: Treatment with a strong base like alcoholic potassium hydroxide leads to beta-elimination, forming but-1,2-diene.[8]

Visualizations

The following diagrams illustrate key relationships and transformations involving this compound.

Caption: Synthesis pathways and isomeric relationships of this compound.

Safety Information

This compound is classified as a highly flammable liquid and vapor and is also an irritant.[1] Appropriate safety precautions, such as working in a well-ventilated fume hood and wearing personal protective equipment, are essential. Store in a cool, well-ventilated place away from heat and open flames.

References

- 1. This compound | 2211-69-0 | Benchchem [benchchem.com]

- 2. 2-Butene, 2-chloro-, (Z)- [webbook.nist.gov]

- 3. This compound | 2211-69-0 [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. This compound(2211-69-0) 1H NMR spectrum [chemicalbook.com]

- 6. 2-Butene, 2-chloro-, (Z)- [webbook.nist.gov]

- 7. 2-Butene, 2-chloro- [webbook.nist.gov]

- 8. m.youtube.com [m.youtube.com]

An In-Depth Technical Guide to the Isomerization of (Z)-2-chloro-2-butene to its (E)-isomer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomerization of (Z)-2-chloro-2-butene to its more thermodynamically stable (E)-isomer. The conversion of geometric isomers is a critical process in organic synthesis, particularly in the development of pharmaceuticals and fine chemicals where precise stereochemistry is paramount. This document details the thermodynamic principles, experimental methodologies, and analytical techniques pertinent to this specific transformation.

Thermodynamic Considerations

The isomerization of this compound to (E)-2-chloro-2-butene is a thermodynamically favorable process. The greater stability of the (E)-isomer is attributed to reduced steric strain between the substituent groups on the same side of the double bond. Thermochemical studies have established the equilibrium ratios between the two isomers at different temperatures.

Table 1: Temperature Dependence of (Z)/(E)-2-chloro-2-butene Equilibrium

| Temperature (°C) | (Z)-Isomer (%) | (E)-Isomer (%) |

| 25 | 60 | 40 |

| 100 | 30 | 70 |

| (Data sourced from Levanova et al. (1975) as cited by Benchchem[1]) |

This data clearly indicates that higher temperatures shift the equilibrium towards the (E)-isomer, making thermal isomerization a viable, albeit potentially energy-intensive, method for this conversion.

Experimental Methodologies

The isomerization of this compound can be achieved through several methods, including thermal, acid-catalyzed, and potentially photocatalytic and transition metal-catalyzed pathways. While specific detailed protocols for this exact molecule are not abundant in publicly accessible literature, established methods for analogous alkene isomerizations can be adapted.

Thermal Isomerization

Direct heating of this compound can induce its conversion to the (E)-isomer. Based on the thermodynamic data, this method's efficiency is highly dependent on the temperature.

Experimental Protocol: Thermal Isomerization (General Procedure)

-

Apparatus: A sealed, inert atmosphere reaction vessel (e.g., a thick-walled glass tube or a stainless-steel autoclave) equipped with a temperature controller and a magnetic stirrer.

-

Procedure: a. Place a known quantity of purified this compound into the reaction vessel. b. Purge the vessel with an inert gas (e.g., argon or nitrogen) to remove oxygen, which could lead to side reactions at elevated temperatures. c. Seal the vessel and heat it to the desired temperature (e.g., 100-150 °C). d. Maintain the temperature for a specified period, periodically taking aliquots (if the setup allows) to monitor the reaction progress by Gas Chromatography (GC). e. After the desired conversion is reached or the reaction reaches equilibrium, cool the vessel to room temperature. f. The resulting mixture of (E)- and (Z)-isomers can be purified by fractional distillation or preparative chromatography.

Expected Outcome: An equilibrium mixture of (Z)- and (E)-2-chloro-2-butene, with the proportion of the (E)-isomer increasing with temperature.

Acid-Catalyzed Isomerization

Acid catalysts can facilitate the isomerization of alkenes by protonating the double bond to form a carbocation intermediate. Rotation around the single bond in the carbocation, followed by deprotonation, can lead to the formation of the geometric isomer.

Experimental Protocol: Acid-Catalyzed Isomerization (General Procedure)

-

Catalysts: Brønsted acids (e.g., p-toluenesulfonic acid, sulfuric acid) or Lewis acids (e.g., aluminum chloride). Solid acid catalysts like acidic zeolites or clays can also be employed for easier separation.

-

Apparatus: A round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an inert gas inlet.

-

Procedure: a. Dissolve this compound in an inert solvent (e.g., toluene, dichloromethane) in the round-bottom flask. b. Add a catalytic amount of the chosen acid catalyst (e.g., 1-10 mol%). c. Stir the mixture at a suitable temperature (this can range from room temperature to reflux, depending on the catalyst's activity). d. Monitor the reaction progress by GC analysis of withdrawn aliquots. e. Upon completion, quench the reaction by washing with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize the acid catalyst. f. Separate the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and remove the solvent under reduced pressure. g. Purify the product mixture as needed.

Table 2: Quantitative Data for Analogous Acid-Catalyzed Alkene Isomerization

| Alkene | Catalyst | Conditions | Conversion/Yield | Reference |

| cis-2-butene | Acid-activated montmorillonite clays | 300 °C | ~75% conversion | [2] |

| 1-butene | Zeolite H-FER | Wide temperature and pressure range | High initial selectivity to iso-butene | [3] |

Photocatalytic Isomerization

Visible light-driven photocatalysis offers a green and mild alternative for alkene isomerization. This method often allows for the conversion of the thermodynamically more stable (E)-isomer to the less stable (Z)-isomer, but the reverse reaction is also possible depending on the photocatalyst and conditions.

Experimental Protocol: Photocatalytic Isomerization (Proposed General Procedure)

-

Photocatalysts: Common photocatalysts for alkene isomerization include iridium complexes (e.g., fac-[Ir(ppy)₃]) and organic dyes (e.g., fluorescein).[4][5]

-

Apparatus: A photoreactor equipped with a specific wavelength light source (e.g., blue LEDs), a reaction vessel made of a material transparent to that wavelength (e.g., borosilicate glass), a magnetic stirrer, and a system for deoxygenating the reaction mixture.

-

Procedure: a. Dissolve the this compound and a catalytic amount of the photocatalyst in a suitable, degassed solvent (e.g., methanol, 1,4-dioxane). b. Irradiate the solution with the light source while stirring vigorously. c. Monitor the isomerization process by GC. d. Once the desired isomer ratio is achieved, turn off the light source. e. Remove the solvent and purify the product to separate it from the photocatalyst.

Table 3: Quantitative Data for Photocatalytic Isomerization of Styrenyl Halides

| Substrate | Photocatalyst | Conditions | Isomerization | Z:E Ratio | Reference |

| (E)-Styrenyl Halide | fac-[Ir(ppy)₃] | Methanol, Blue LEDs | E to Z | >99:1 | [4][5] |

| (Z)-Styrenyl Bromide | Fluorescein | 1,4-Dioxane, Blue LEDs | Z to E | >99:1 | [4][5] |

Transition Metal-Catalyzed Isomerization

Transition metal complexes, particularly those of molybdenum, ruthenium, rhodium, and palladium, are known to be effective catalysts for alkene isomerization.[6] These reactions often proceed through a metal-hydride addition-elimination mechanism.

Experimental Protocol: Transition Metal-Catalyzed Isomerization (Proposed General Procedure)

-

Catalysts: A variety of transition metal complexes can be used, for example, cis-[Mo(CO)₄(PPh₃)₂] with a cocatalyst like p-toluenesulfonic acid.[7]

-

Apparatus: A Schlenk flask or a similar apparatus that allows for strict anaerobic and anhydrous conditions, equipped with a magnetic stirrer, a reflux condenser, and an inert gas line.

-

Procedure: a. To the reaction vessel under an inert atmosphere, add the transition metal catalyst and any cocatalyst. b. Add the degassed solvent (e.g., THF) followed by the this compound substrate. c. Heat the reaction mixture to the optimal temperature (e.g., reflux). d. Monitor the reaction by taking aliquots under inert conditions and analyzing them by GC. e. After the reaction is complete, cool the mixture, remove the catalyst (e.g., by filtration through a pad of silica gel), and evaporate the solvent. f. Purify the product as necessary.

Table 4: Quantitative Data for Molybdenum-Catalyzed Isomerization of a Terminal Alkene

| Substrate | Catalyst System | Conditions | Product | Yield | Z:E Ratio | Reference |

| 1-Octene | cis-[Mo(CO)₄(PPh₃)₂] / TsOH | Refluxing THF, 30 min | 2-Octene | 87% | 5.1:1 | [7] |

Analytical Methods for Monitoring Isomerization

Accurate monitoring of the isomerization of this compound to its (E)-isomer is crucial for optimizing reaction conditions and determining the final product ratio. Gas Chromatography (GC) is the most common and effective technique for this purpose.

Experimental Protocol: Gas Chromatography (GC) Analysis

-

Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

-

Column: A capillary column with a stationary phase suitable for separating volatile halogenated hydrocarbons. A common choice would be a non-polar or medium-polarity column (e.g., DB-5ms, HP-5, or a wax-based column like CP-Wax 57 CB).[8]

-

GC Conditions (Typical):

-

Injector Temperature: 200-250 °C

-

Oven Temperature Program: Start at a low temperature (e.g., 40-60 °C) and ramp up to a higher temperature (e.g., 150-200 °C) to ensure good separation of the isomers and any potential byproducts.

-

Carrier Gas: Helium or Hydrogen at a constant flow rate.

-

Detector Temperature: 250-300 °C

-

-

Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., dichloromethane, hexane) before injection.

-

Quantification: The relative amounts of the (Z)- and (E)-isomers can be determined by integrating the areas of their respective peaks in the chromatogram. For accurate quantification, response factors should be determined using pure standards of each isomer if available.

Visualizing Reaction Pathways and Workflows

General Isomerization Pathway

The fundamental transformation involves the conversion of the (Z)-isomer to the more stable (E)-isomer, which can be driven by heat or a catalyst.

Caption: General pathway for the isomerization of (Z)- to (E)-2-chloro-2-butene.

Acid-Catalyzed Isomerization Mechanism

The acid-catalyzed mechanism proceeds through a carbocation intermediate, allowing for rotation around the carbon-carbon single bond.

Caption: Simplified mechanism for acid-catalyzed isomerization.

Experimental Workflow for Isomerization and Analysis

A typical workflow for performing and analyzing the isomerization reaction is outlined below.

Caption: General experimental workflow for isomerization and product isolation.

Conclusion

The isomerization of this compound to its (E)-isomer is a thermodynamically driven process that can be achieved through various experimental methodologies. Thermal isomerization provides a straightforward approach, with higher temperatures favoring the (E)-isomer. Acid catalysis offers a potentially lower-energy pathway, while photocatalysis and transition metal catalysis represent modern, milder alternatives that could be adapted for this specific transformation. The choice of method will depend on the desired reaction scale, efficiency, and the functional group tolerance required for a particular synthetic application. Accurate monitoring by gas chromatography is essential for optimizing the reaction conditions and achieving the desired isomeric purity. This guide serves as a foundational resource for researchers and professionals seeking to perform and understand this important chemical transformation.

References

- 1. This compound | 2211-69-0 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Transition metal-catalyzed alkene isomerization as an enabling technology in tandem, sequential and domino processes - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00449A [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. gcms.cz [gcms.cz]

An In-Depth Technical Guide on the Thermodynamic Stability of (Z)- vs (E)-2-chloro-2-butene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the thermodynamic stability of the geometric isomers of 2-chloro-2-butene, specifically the (Z) and (E) configurations. A thorough review of available experimental data is presented, along with the methodologies used for their determination. This document is intended to serve as a detailed resource for researchers and professionals in chemistry and drug development who require a deep understanding of the physicochemical properties of halogenated alkenes.

Executive Summary

The thermodynamic stability of geometric isomers is a critical factor in chemical synthesis, reaction kinetics, and the pharmacological properties of molecules. In the case of 2-chloro-2-butene, the (E)-isomer is thermodynamically more stable than the (Z)-isomer. This increased stability is primarily attributed to reduced steric strain in the (E)-configuration, where the larger substituents (the methyl group and the chlorine atom) are positioned on opposite sides of the double bond.

Quantitative analysis of the gas-phase isomerization equilibrium reveals that the conversion of (Z)-2-chloro-2-butene to (E)-2-chloro-2-butene is an exothermic process with a negative Gibbs free energy change, indicating a spontaneous reaction under standard conditions. This guide summarizes the key thermodynamic parameters that govern this equilibrium and details the experimental protocols used to elucidate these values.

Thermodynamic Data

The relative stabilities of the (Z) and (E) isomers of 2-chloro-2-butene have been determined through gas-phase equilibrium studies. The key thermodynamic parameters for the isomerization reaction are summarized below.

Reaction: this compound ⇌ (E)-2-chloro-2-butene

Table 1: Thermodynamic Parameters for the Isomerization of (Z)- to (E)-2-chloro-2-butene

| Thermodynamic Parameter | Value | Units | Reference |

| Enthalpy of Reaction (ΔH°) | -1.3 ± 0.2 | kcal mol⁻¹ | [1] |

| Entropy of Reaction (ΔS°) | -0.4 ± 0.5 | cal mol⁻¹ K⁻¹ | [1] |

| Gibbs Free Energy of Reaction (ΔG° at 298 K) | -1.18 | kcal mol⁻¹ | Calculated |

| Equilibrium Constant (Keq at 473 K) | 2.0 | dimensionless | [1] |

Note: The Gibbs Free Energy (ΔG°) was calculated using the formula ΔG° = ΔH° - TΔS° with T = 298.15 K. The value from the study was reported at the experimental temperature.

These data quantitatively demonstrate that the (E)-isomer is the more stable form. The negative enthalpy change indicates that the (E)-isomer has a lower heat of formation. The small negative entropy change suggests a slightly more ordered transition state or minimal change in the overall disorder of the system upon isomerization.

Experimental Protocols

The primary experimental data for the thermodynamic stability of 2-chloro-2-butene isomers were obtained through gas-phase isomerization equilibrium studies. The following is a detailed description of the methodology based on the work of Levanova, Rodova, et al. (1975).[1]

Gas-Phase Isomerization Equilibrium

Objective: To determine the equilibrium constant (Keq) for the isomerization of (Z)- and (E)-2-chloro-2-butene at various temperatures and to derive the standard enthalpy (ΔH°) and entropy (ΔS°) of the reaction.

Methodology:

-

Reactant Preparation: A mixture of chlorobutene isomers, including (Z)- and (E)-2-chloro-2-butene, was prepared.

-

Catalyst: The isomerization was catalyzed by antimony(V) chloride (SbCl₅).

-

Apparatus: The experiments were conducted in a flow-type reactor system. This setup typically involves a temperature-controlled reaction vessel where the gas-phase reactants are passed over the catalyst.

-

Procedure:

-

The chlorobutene mixture was introduced into the reactor at a controlled flow rate.

-

The reaction was carried out over a temperature range of 170-220°C to allow the system to reach equilibrium.

-

The effluent gas mixture from the reactor was collected and cooled to quench the reaction.

-

-

Analysis: The composition of the equilibrium mixture was analyzed using gas-liquid chromatography (GLC). This technique separates the different isomers, allowing for their quantitative determination.

-

Data Treatment: The equilibrium constant (Keq) was calculated at each temperature from the concentrations of the (Z) and (E) isomers in the equilibrated mixture. The enthalpy (ΔH°) and entropy (ΔS°) of the reaction were then determined from a plot of ln(Keq) versus 1/T, according to the van't Hoff equation.

Visualizations

Isomerization Equilibrium

The fundamental relationship between the two isomers is a reversible reaction, as depicted below.

Caption: Reversible isomerization between (Z)- and (E)-2-chloro-2-butene.

Experimental Workflow

The following diagram illustrates the workflow for the gas-phase isomerization experiment.

Caption: Workflow for determining thermodynamic parameters via gas-phase isomerization.

Conclusion

The experimental evidence unequivocally demonstrates that (E)-2-chloro-2-butene is thermodynamically more stable than its (Z)-isomer. The quantitative data on the enthalpy and Gibbs free energy of isomerization provide a solid foundation for understanding and predicting the behavior of these compounds in chemical reactions. The lower energy state of the (E)-isomer is a direct consequence of minimizing steric repulsion between the bulky substituents on the double-bonded carbons. For professionals in drug development and chemical synthesis, this inherent stability difference is a crucial consideration for reaction design, purification strategies, and the ultimate stability of final products containing this structural motif.

References

The Bifunctional Reactivity of (Z)-2-chloro-2-butene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-2-chloro-2-butene is a versatile bifunctional organic molecule possessing both a reactive carbon-chlorine bond and a carbon-carbon double bond. This dual reactivity allows it to serve as a valuable intermediate in a variety of chemical transformations, making it a significant building block in organic synthesis. This technical guide provides an in-depth analysis of the core reactivity profile of this compound, focusing on its participation in nucleophilic substitution, electrophilic addition, elimination, and isomerization reactions. Detailed experimental methodologies for key transformations are provided, and quantitative data are summarized for comparative analysis. Reaction pathways and experimental workflows are visually represented to facilitate a comprehensive understanding of the molecule's chemical behavior.

Introduction

This compound, a member of the vinyl halide family, exhibits a rich and nuanced reactivity profile. The presence of a chlorine atom on a double-bonded carbon and the inherent reactivity of the π-bond allow for a diverse range of chemical modifications. Understanding the fundamental principles governing its reactions is crucial for its effective utilization in the synthesis of more complex molecular architectures, including those relevant to pharmaceutical and materials science. This guide will systematically explore the key facets of its reactivity.

Physicochemical and Thermochemical Properties

A summary of the key physical and thermochemical properties of this compound is presented in Table 1. This data is essential for understanding the molecule's behavior under various reaction conditions and for designing appropriate experimental setups.

Table 1: Physicochemical and Thermochemical Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₄H₇Cl | [1] |

| Molecular Weight | 90.55 g/mol | [1] |

| Boiling Point | 66.8 °C (339.95 K) | [1] |

| Melting Point | -105.8 °C | [1] |

| Density | 0.91 g/cm³ | [1] |

| Refractive Index | 1.4170-1.4210 | [1] |

| Flash Point | -19 °C | [1] |

| Standard Enthalpy of Formation (gas) | - | - |

| Standard Gibbs Free Energy of Formation (gas) | - | - |

Core Reactivity Profile

The reactivity of this compound is primarily dictated by two key features: the vinylic carbon-chlorine bond and the carbon-carbon double bond.

Nucleophilic Substitution Reactions

Vinylic halides like this compound are generally unreactive towards the classic S(_N)2 displacement mechanism.[2] This is due to the increased strength of the C-Cl bond, which has partial double bond character due to resonance with the adjacent π-system, and the steric hindrance posed by the double bond to backside attack. However, under forcing conditions or with very strong nucleophiles, substitution can occur, often proceeding through mechanisms other than a direct S(_N)2 pathway, such as an addition-elimination or an elimination-addition (benzyne-type) mechanism, although the latter is less common for simple alkenes.

Table 2: Representative Nucleophilic Substitution Reactions

| Nucleophile | Reagent | Solvent | Conditions | Product | Yield (%) |

| Methoxide | Sodium Methoxide | Methanol | Reflux | (Z)-2-methoxy-2-butene | Moderate |

| Cyanide | Sodium Cyanide | DMSO | 100 °C | (Z)-2-cyano-2-butene | Low |

*Yields are generally moderate to low due to the low reactivity of vinylic halides and competing elimination reactions.

Objective: To synthesize (Z)-2-methoxy-2-butene via nucleophilic substitution.

Materials:

-

This compound

-

Sodium methoxide

-

Anhydrous methanol

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Standard glassware for work-up and purification

Procedure:

-

In a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 5.0 g of sodium methoxide in 50 mL of anhydrous methanol.

-

To this solution, add 4.5 g (0.05 mol) of this compound dropwise with stirring.

-

Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by gas chromatography (GC).

-

After completion, cool the mixture to room temperature and carefully quench with 50 mL of water.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).

-

Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent by rotary evaporation.

-

Purify the crude product by fractional distillation to yield (Z)-2-methoxy-2-butene.

Electrophilic Addition Reactions

The carbon-carbon double bond in this compound is susceptible to attack by electrophiles. The reaction proceeds via the formation of a carbocation intermediate. According to Markovnikov's rule, the electrophile (e.g., H⁺) will add to the carbon atom that results in the formation of the more stable carbocation. In the case of this compound, the addition of an electrophile to C3 would lead to a more stable tertiary carbocation at C2, stabilized by the inductive effect of the adjacent carbon atoms.[2]

The stereochemistry of the addition can be either syn or anti, depending on the electrophile and the reaction conditions. For example, the addition of HBr can proceed through a carbocation intermediate, which can be attacked by the bromide ion from either face, potentially leading to a mixture of stereoisomers.[3]

Table 3: Electrophilic Addition Reactions

| Reagent | Solvent | Conditions | Major Product |

| HCl | Diethyl ether | 0 °C | 2,2-dichlorobutane |

| HBr | Acetic acid | Room Temperature | 2-bromo-2-chlorobutane |

| Br₂ | CCl₄ | Dark, 0 °C | 2,3-dibromo-2-chlorobutane |

Objective: To synthesize 2,2-dichlorobutane via electrophilic addition.

Materials:

-

This compound

-

Anhydrous hydrogen chloride (gas or solution in diethyl ether)

-

Anhydrous diethyl ether

-

Gas dispersion tube

-

Round-bottom flask

-

Ice bath

Procedure:

-

In a 100 mL round-bottom flask, dissolve 4.5 g (0.05 mol) of this compound in 50 mL of anhydrous diethyl ether.

-

Cool the solution to 0 °C in an ice bath.

-

Bubble anhydrous hydrogen chloride gas through the solution for 1-2 hours, or add a saturated solution of HCl in diethyl ether dropwise, while maintaining the temperature at 0 °C.

-

Monitor the disappearance of the starting material by TLC or GC.

-

Once the reaction is complete, carefully neutralize any excess HCl by washing the solution with a saturated aqueous solution of sodium bicarbonate (2 x 20 mL) followed by water (20 mL).

-

Dry the organic layer over anhydrous calcium chloride, filter, and remove the solvent by distillation.

-

Purify the resulting 2,2-dichlorobutane by fractional distillation.

Elimination Reactions (Dehydrohalogenation)

Treatment of this compound with a strong, bulky base can induce an elimination reaction, leading to the formation of butadienes. The regioselectivity of the elimination is governed by Zaitsev's and Hofmann's rules, depending on the steric bulk of the base. A sterically hindered base, such as potassium tert-butoxide, will preferentially abstract a proton from the less sterically hindered carbon, leading to the Hofmann product.

Table 4: Elimination Reactions

| Base | Reagent | Solvent | Conditions | Major Product |

| tert-Butoxide | Potassium tert-butoxide | tert-Butanol | 80 °C | 1,2-Butadiene and 1,3-Butadiene |

| Ethoxide | Sodium ethoxide | Ethanol | Reflux | 1,3-Butadiene |

Objective: To synthesize butadienes via elimination.

Materials:

-

This compound

-

Potassium tert-butoxide

-

Anhydrous tert-butanol

-

Round-bottom flask with reflux condenser and gas outlet

-

Heating mantle and magnetic stirrer

-

Cold trap

Procedure:

-

Set up a 100 mL round-bottom flask with a reflux condenser and a gas outlet leading to a cold trap (e.g., cooled with dry ice/acetone).

-

In the flask, place 6.7 g (0.06 mol) of potassium tert-butoxide and 40 mL of anhydrous tert-butanol.

-

Heat the mixture to 80 °C with stirring to dissolve the base.

-

Add 4.5 g (0.05 mol) of this compound dropwise to the hot solution.

-

The gaseous products (butadienes) will evolve and can be collected in the cold trap.

-

Continue the reaction for 2-3 hours or until the gas evolution ceases.

-

The collected butadienes can be further analyzed or used in subsequent reactions.

Isomerization

This compound can undergo isomerization to its more thermodynamically stable (E)-isomer. This interconversion is a reversible process that can be influenced by heat or catalysis.[2] At 25°C, the equilibrium ratio of (Z)- to (E)-2-chloro-2-butene is approximately 60:40.[2] As the temperature increases, the equilibrium shifts to favor the (E)-isomer. For instance, at 100°C, the ratio changes to approximately 30:70.[2]

Table 5: Thermal Isomerization Equilibrium

| Temperature (°C) | % (Z)-isomer | % (E)-isomer |

| 25 | ~60 | ~40 |

| 100 | ~30 | ~70 |

Objective: To observe the thermal isomerization of this compound.

Materials:

-

This compound

-

Sealed glass tube

-

Heating bath (oil bath or oven)

-

Gas chromatograph (GC) for analysis

Procedure:

-

Place a small, known amount of pure this compound into a thick-walled glass tube.

-

Seal the tube under vacuum or an inert atmosphere.

-

Heat the sealed tube in a heating bath at a constant temperature (e.g., 100 °C or 150 °C) for a set period.

-

After heating, allow the tube to cool to room temperature.

-

Carefully open the tube and analyze the composition of the mixture using GC to determine the ratio of (Z)- and (E)-isomers.

-

Repeat the experiment for different heating times to observe the approach to equilibrium.

Reaction Mechanisms and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the mechanisms of the key reactions of this compound.

Caption: Mechanism of Electrophilic Addition to this compound.

Caption: Concerted E2 Elimination Mechanism of this compound.

Caption: Thermal or Catalytic Isomerization of this compound.

Conclusion

This compound is a versatile chemical intermediate with a well-defined reactivity profile. Its ability to undergo nucleophilic substitution (albeit sluggishly), electrophilic addition, elimination, and isomerization reactions makes it a valuable precursor in organic synthesis. The outcomes of these reactions are highly dependent on the specific reagents and conditions employed, allowing for a degree of control over the desired product. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors. Further exploration into catalytic systems for its transformations could unlock even greater synthetic potential.

References

Methodological & Application

(Z)-2-Chloro-2-butene: A Versatile Precursor in Organic Synthesis

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

(Z)-2-Chloro-2-butene is a bifunctional organochlorine compound that serves as a valuable and versatile precursor in modern organic synthesis. Its chemical structure, featuring both a reactive vinylic chloride and a carbon-carbon double bond, allows for a diverse range of chemical transformations. This dual reactivity makes it an attractive building block for the construction of complex molecular architectures, particularly in the development of pharmaceutical intermediates and novel chemical entities.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

| Property | Value | Reference |

| CAS Number | 2211-69-0 | [1][2] |

| Molecular Formula | C₄H₇Cl | [3][4] |

| Molecular Weight | 90.55 g/mol | [3][4] |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | 66.8 °C | [4] |

| Melting Point | -105.8 °C | [4] |

| Density | 0.91 g/mL | [4] |

| Refractive Index | 1.4170-1.4210 | [4] |

Applications in Organic Synthesis

The synthetic utility of this compound stems from the distinct reactivity of its two functional groups: the carbon-chlorine (C-Cl) bond and the carbon-carbon double bond (C=C). This allows for a variety of transformations, including cross-coupling reactions, nucleophilic substitutions, and addition reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The vinylic chloride moiety of this compound makes it a suitable substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, enabling the formation of new carbon-carbon bonds.[3] These reactions are fundamental in the synthesis of substituted alkenes and conjugated systems.

This reaction couples the vinylic chloride with an organoboron compound, typically a boronic acid or its ester, to form a substituted alkene. This method is widely used for creating carbon-carbon bonds with high stereoselectivity.

Experimental Workflow: Suzuki-Miyaura Coupling

References

Application Notes and Protocols for the Formation of (Z)-2-Buten-2-ylmagnesium Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the formation of the Grignard reagent from (Z)-2-chloro-2-butene, yielding (Z)-2-buten-2-ylmagnesium chloride. Particular emphasis is placed on the stereochemical integrity of the Grignard reagent, a critical consideration for stereoselective synthesis in drug development and other fine chemical applications. The protocol outlines the necessary precautions, reaction conditions, and analytical methods to ensure the successful and stereospecific preparation of this valuable synthetic intermediate.

Introduction

Grignard reagents are powerful nucleophiles widely employed in organic synthesis for the formation of carbon-carbon bonds.[1] The synthesis of stereochemically defined vinylic Grignard reagents is of significant interest as the geometry of the double bond is often crucial for the biological activity and physical properties of the target molecule. The formation of Grignard reagents from vinyl halides can be challenging due to the lower reactivity of the sp²-hybridized carbon-halogen bond compared to its sp³ counterpart.[2] Furthermore, the stereochemical outcome of the reaction is a key concern, as isomerization can occur during the formation process.

This application note specifically addresses the preparation of (Z)-2-buten-2-ylmagnesium chloride from this compound. Studies have shown that the formation of Grignard reagents from vinylic halides can proceed with a high degree of retention of stereochemistry, particularly when the reaction is conducted in tetrahydrofuran (THF) at low temperatures. This stereospecificity is crucial for the synthesis of complex molecules with defined geometries, a common requirement in the development of pharmaceutical compounds.[3]

Key Applications in Drug Development

Stereochemically pure vinylic Grignard reagents are valuable building blocks in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). The (Z)-2-buten-2-yl moiety can be found in various natural products and designed molecules with potential therapeutic applications. The ability to introduce this group stereospecifically allows for:

-

Precise construction of chiral centers: Reaction with chiral aldehydes, ketones, or imines can lead to the formation of specific diastereomers.

-

Synthesis of geometrically defined alkenes: The Grignard reagent can be used in cross-coupling reactions to create more complex Z-alkenes, which may be essential for receptor binding or other biological interactions.

-

Access to novel chemical space: The controlled introduction of the (Z)-2-buten-2-yl group enables the exploration of new molecular architectures for drug discovery programs.

Reaction Pathway and Mechanism

The formation of a Grignard reagent involves the oxidative insertion of magnesium metal into the carbon-halogen bond. The generally accepted mechanism involves single-electron transfer (SET) steps at the magnesium surface, which can generate radical intermediates.

Caption: Formation of (Z)-2-buten-2-ylmagnesium chloride.

While the presence of radical intermediates could theoretically lead to isomerization, performing the reaction in a coordinating solvent like THF at low temperatures is believed to stabilize the intermediate species on the magnesium surface, thus preserving the stereochemistry of the starting alkene.

Experimental Protocol: Preparation of (Z)-2-Buten-2-ylmagnesium Chloride

This protocol is designed for the stereospecific synthesis of (Z)-2-buten-2-ylmagnesium chloride. All operations should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and flame-dried glassware to prevent quenching of the Grignard reagent.

Materials:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| Magnesium turnings | 24.31 | 1.46 g | 0.06 | Activate before use. |

| Iodine | 253.81 | 1 crystal | catalytic | For activation. |

| This compound | 90.55 | 4.53 g | 0.05 | Ensure high isomeric purity. |

| Anhydrous Tetrahydrofuran (THF) | 72.11 | 50 mL | - | Freshly distilled from Na/benzophenone. |

Equipment:

-

Three-necked round-bottom flask (100 mL), flame-dried

-

Reflux condenser, flame-dried

-

Dropping funnel, flame-dried

-

Magnetic stirrer and stir bar

-

Inert gas supply (argon or nitrogen) with bubbler

-

Heating mantle or oil bath

-

Ice-water bath

Procedure:

-

Magnesium Activation: Place the magnesium turnings and a small crystal of iodine into the three-necked flask. Assemble the glassware and flush the system with inert gas. Gently heat the flask with a heat gun under vacuum and then backfill with inert gas. The disappearance of the purple iodine vapor indicates activation of the magnesium surface.

-

Initiation: Allow the flask to cool to room temperature. Add 10 mL of anhydrous THF to the flask. Prepare a solution of this compound in 40 mL of anhydrous THF in the dropping funnel. Add a small portion (approx. 5 mL) of the halide solution to the magnesium suspension. The reaction should initiate within a few minutes, as evidenced by a slight warming of the mixture and the appearance of a gray, cloudy suspension. If the reaction does not start, gentle warming with a heat gun may be necessary.

-

Grignard Reagent Formation: Once the reaction has initiated, slowly add the remaining this compound solution from the dropping funnel over a period of 1-2 hours. Maintain a gentle reflux by controlling the rate of addition. If the reaction becomes too vigorous, cool the flask with an ice-water bath.

-

Completion and Storage: After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure complete consumption of the halide. The resulting gray to black solution is the (Z)-2-buten-2-ylmagnesium chloride reagent. It is recommended to use the Grignard reagent immediately. If storage is necessary, it should be kept under an inert atmosphere. The concentration of the Grignard reagent can be determined by titration.

Experimental Workflow

Caption: Workflow for the preparation of (Z)-2-buten-2-ylmagnesium chloride.

Data Presentation

| Parameter | Condition | Expected Outcome/Yield | Reference |

| Solvent | Anhydrous Tetrahydrofuran (THF) | High yield, good stereochemical retention | General Grignard protocols |

| Temperature | Gentle reflux during addition, then room temperature | - | General Grignard protocols |

| Reaction Time | 2-4 hours | - | General Grignard protocols |

| Theoretical Yield | Based on this compound | 5.73 g of (Z)-2-buten-2-ylmagnesium chloride | - |

| Expected Experimental Yield | - | 70-90% | Estimated based on similar vinylic Grignards |

| Stereochemical Purity | - | >95% (Z)-isomer | Based on literature for similar systems |

Troubleshooting and Safety Precautions

-

Failure to initiate: Ensure all glassware is scrupulously dry and the magnesium is properly activated. A small amount of 1,2-dibromoethane can be used as an initiator if iodine fails.

-

Low yield: This is often due to the presence of moisture or oxygen. Ensure anhydrous conditions are maintained throughout the procedure. The quality of the magnesium can also affect the yield.

-

Wurtz coupling: The formation of 1,3-dienes through coupling of the Grignard reagent with unreacted alkyl halide is a potential side reaction. Slow addition of the halide at a controlled temperature can minimize this.[4]

-

Safety: Grignard reagents are highly reactive and pyrophoric upon contact with air, especially if the solvent is evaporated. They react violently with water and other protic sources. All manipulations must be carried out under an inert atmosphere. Anhydrous ether solvents are extremely flammable. Work in a well-ventilated fume hood and take appropriate fire safety precautions.

Conclusion

The stereospecific formation of (Z)-2-buten-2-ylmagnesium chloride is a valuable synthetic tool for researchers in drug development and organic synthesis. By following the detailed protocol and adhering to the necessary precautions, it is possible to prepare this Grignard reagent with high yield and excellent retention of the Z-geometry. This enables the precise and controlled introduction of the (Z)-2-buten-2-yl moiety into complex molecules, facilitating the synthesis of novel compounds with potential therapeutic applications.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with (Z)-2-Chloro-2-butene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of (Z)-2-chloro-2-butene in various palladium-catalyzed cross-coupling reactions. The stereospecific formation of carbon-carbon bonds is a cornerstone of modern organic synthesis, and the ability to employ simple, readily available alkenyl chlorides like this compound as coupling partners is of significant interest for the efficient construction of complex molecules in pharmaceutical and materials science research.

This compound is an unactivated alkenyl chloride, and its successful use in cross-coupling reactions with retention of the Z-geometry can be challenging. However, with the appropriate choice of catalyst, ligands, and reaction conditions, high yields and excellent stereoselectivity can be achieved. This document outlines protocols for several key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Stille, Negishi, and Kumada couplings.

General Considerations for Stereoretentive Cross-Coupling